molecular formula C16H17ClN4 B509241 2-(4-butylphenyl)-6-chloro-2H-1,2,3-benzotriazol-5-amine CAS No. 443291-34-7

2-(4-butylphenyl)-6-chloro-2H-1,2,3-benzotriazol-5-amine

Cat. No.: B509241
CAS No.: 443291-34-7
M. Wt: 300.78g/mol
InChI Key: WHHYJWGIKHPKMX-UHFFFAOYSA-N
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Description

2-(4-butylphenyl)-6-chloro-2H-1,2,3-benzotriazol-5-amine is a chemical compound that belongs to the class of benzotriazole derivatives Benzotriazoles are known for their diverse applications in various fields, including chemistry, biology, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-butylphenyl)-6-chloro-2H-1,2,3-benzotriazol-5-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-butylaniline and 2-chloro-1,3-dinitrobenzene.

    Nitration: The first step involves the nitration of 2-chloro-1,3-dinitrobenzene to introduce nitro groups at specific positions on the benzene ring.

    Reduction: The nitro groups are then reduced to amino groups using reducing agents like tin(II) chloride or iron powder.

    Cyclization: The resulting diamine undergoes cyclization with sodium nitrite and hydrochloric acid to form the benzotriazole ring.

    Substitution: Finally, the 4-butylaniline is introduced through a substitution reaction to yield the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-butylphenyl)-6-chloro-2H-1,2,3-benzotriazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxidized benzotriazole derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted benzotriazole derivatives with various functional groups.

Scientific Research Applications

2-(4-butylphenyl)-6-chloro-2H-1,2,3-benzotriazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and unique properties.

Mechanism of Action

The mechanism of action of 2-(4-butylphenyl)-6-chloro-2H-1,2,3-benzotriazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. The exact molecular pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-butylphenyl)-1H-benzotriazole: Lacks the chlorine atom at the 6-position.

    2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-amine: Contains a methyl group instead of a chlorine atom.

    2-(4-butylphenyl)-6-fluoro-2H-1,2,3-benzotriazol-5-amine: Contains a fluorine atom instead of a chlorine atom.

Uniqueness

2-(4-butylphenyl)-6-chloro-2H-1,2,3-benzotriazol-5-amine is unique due to the presence of the chlorine atom at the 6-position, which can influence its reactivity and interactions with other molecules. This structural feature may enhance its stability, binding affinity, and overall efficacy in various applications.

Biological Activity

The compound 2-(4-butylphenyl)-6-chloro-2H-1,2,3-benzotriazol-5-amine (CAS: 443291-34-7) belongs to the class of benzotriazoles, which are known for their diverse biological activities. This article reviews the biological properties of this compound, including its antibacterial, antifungal, and anti-inflammatory activities, supported by relevant studies and data.

Chemical Structure and Properties

The molecular formula of this compound is C16H17ClN4C_{16}H_{17}ClN_{4} with a molar mass of 300.79 g/mol. The structure features a benzotriazole moiety, which is critical for its biological activity.

Antibacterial Activity

Research indicates that benzotriazoles exhibit significant antibacterial properties. A study evaluated several benzotriazole derivatives against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The results demonstrated that compounds with similar structures to this compound showed varying degrees of antibacterial activity. Notably, compounds containing bulky hydrophobic groups exhibited enhanced efficacy against resistant strains such as MRSA (methicillin-resistant Staphylococcus aureus) .

CompoundBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
2-(4-butylphenyl)-6-chloro-2H-benzotriazol-5-amineE. coli, S. aureus12.5 - 25 µg/mL
Related Benzotriazole DerivativeMRSA12.5 µg/mL

Antifungal Activity

The antifungal properties of benzotriazoles have also been documented. In vitro studies have shown that certain derivatives possess activity against Candida albicans and Aspergillus niger. The introduction of electron-withdrawing groups like chlorine at specific positions on the benzotriazole ring has been linked to increased antifungal potency .

CompoundFungal Strains TestedMIC (µg/mL)
2-(4-butylphenyl)-6-chloro-2H-benzotriazol-5-amineC. albicans, A. niger12.5 - 25 µg/mL
Benzotriazole DerivativeA. niger1.6 - 25 µg/mL

Anti-inflammatory Activity

Benzotriazoles have been studied for their anti-inflammatory effects as well. Compounds similar to 2-(4-butylphenyl)-6-chloro-2H-benzotriazol-5-amine demonstrated the ability to reduce inflammation in various models by inhibiting pro-inflammatory cytokines . This suggests potential therapeutic applications in inflammatory diseases.

Case Studies

  • In Vivo Study on Antibacterial Efficacy : A study investigated the effectiveness of a series of benzotriazole derivatives in a murine model infected with MRSA. The results indicated that treatment with these compounds significantly reduced bacterial load compared to controls.
  • Antifungal Screening : Another research effort focused on screening various benzotriazole derivatives for antifungal activity against clinical isolates of Candida. The study found that modifications to the benzotriazole structure could enhance activity against resistant strains.

Properties

IUPAC Name

2-(4-butylphenyl)-6-chlorobenzotriazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4/c1-2-3-4-11-5-7-12(8-6-11)21-19-15-9-13(17)14(18)10-16(15)20-21/h5-10H,2-4,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHHYJWGIKHPKMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301227169
Record name 2-(4-Butylphenyl)-6-chloro-2H-benzotriazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301227169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

443291-34-7
Record name 2-(4-Butylphenyl)-6-chloro-2H-benzotriazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=443291-34-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Butylphenyl)-6-chloro-2H-benzotriazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301227169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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